molecular formula C8H9FO3 B1454875 2-Fluoro-4,5-dimethoxyphenol CAS No. 1219797-29-1

2-Fluoro-4,5-dimethoxyphenol

Cat. No. B1454875
M. Wt: 172.15 g/mol
InChI Key: JDUSBXZLEPFCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-4,5-dimethoxyphenol” is a chemical compound with the molecular formula C8H9FO3 . It has a molecular weight of 172.16 . The compound is a solid in its physical form .

Scientific Research Applications

HPLC-Fluorescence Determination in Pharmaceuticals

2-Fluoro-4,5-dimethoxyphenol has been used in High-Performance Liquid Chromatography (HPLC) for the determination of chlorocresol and chloroxylenol in pharmaceutical formulations. The compound aids in the fluorescent labeling of chlorophenols for separation and detection in reversed-phase HPLC. This application demonstrates its utility in pharmaceutical analysis and quality control (Gatti et al., 1997).

Antioxidant Synthesis via Enzymatic Modification

In another application, 2-Fluoro-4,5-dimethoxyphenol's close relative, 2,6-dimethoxyphenol, has been used in the synthesis of antioxidants. Laccase-mediated oxidation of this compound in aqueous-organic media produces dimers with higher antioxidant capacity than the starting substrate, showcasing the potential of this class of compounds in developing bioactive substances (Adelakun et al., 2012).

Fluorescent Molecular Probes Development

2-Fluoro-4,5-dimethoxyphenol and similar compounds have been instrumental in the development of fluorescent molecular probes. These probes are significant for studying various biological events and processes due to their strong solvent-dependent fluorescence, which arises from intramolecular charge transfer (Diwu et al., 1997).

Optical Fiber Chemical Sensors

The compound has been employed in the synthesis of novel fluoroionophores for optical fiber chemical sensors. These sensors, exhibiting fluorescence quenching upon coordination with specific ions, show promise for selective and sensitive detection in environmental and biological applications (Zhang et al., 2002).

Molecular Characterization and Selective COX-2 Inhibition

Further, derivatives of 2-Fluoro-4,5-dimethoxyphenol have been characterized and investigated for their potential as selective COX-2 inhibitors. The molecular conformation and binding interactions of these compounds highlight their pharmaceutical significance (Rullah et al., 2015).

Synthesis of Radiation-Activated Antitumor Prodrugs

Another important application is in the synthesis of novel radiation-activated antitumor prodrugs. The structural flexibility of derivatives of 2-Fluoro-4,5-dimethoxyphenol influences their reactivity, leading to the release of antitumor agents under specific conditions (Mori et al., 2000).

Corrosion Inhibition in Industrial Applications

Furthermore, compounds structurally related to 2-Fluoro-4,5-dimethoxyphenol have been explored for their corrosion inhibition properties in industrial contexts. The presence of the methoxy group and aromatic rings in these compounds contributes to enhanced adsorption onto metal surfaces, demonstrating potential in materials science (Chafiq et al., 2020).

Quantum Chemical Calculational Studies

Additionally, quantum chemical calculations on derivatives of 2-Fluoro-4,5-dimethoxyphenol provide insights into the molecular properties and reactivity of these compounds, which is crucial for the development of new materials and pharmaceuticals (Tanak et al., 2010).

Safety And Hazards

The safety information for “2-Fluoro-4,5-dimethoxyphenol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-4,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUSBXZLEPFCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,5-dimethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4,5-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4,5-dimethoxyphenol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4,5-dimethoxyphenol
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4,5-dimethoxyphenol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4,5-dimethoxyphenol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4,5-dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.